molecular formula C10H11N3O2S2 B14331062 Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate CAS No. 106183-72-6

Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate

Cat. No.: B14331062
CAS No.: 106183-72-6
M. Wt: 269.3 g/mol
InChI Key: HVZZYWCXDWRTFV-UHFFFAOYSA-N
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Description

Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate is a synthetic organic compound that features a thiophene ring substituted with an azido group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate typically involves multi-step organic reactions. One possible route could be:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, the azido group can be introduced via nucleophilic substitution.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction.

    Formation of the Prop-2-enoate Moiety: The final step involves the esterification of the prop-2-enoate group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules.

    Materials Science: In the development of novel materials with specific electronic or photonic properties.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in click chemistry reactions, forming stable triazole linkages.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3-aminothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate: Similar structure but with an amino group instead of an azido group.

    Ethyl 3-(3-bromothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate: Similar structure but with a bromo group instead of an azido group.

Uniqueness

Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate is unique due to the presence of the azido group, which can undergo specific reactions such as click chemistry, making it valuable for bioconjugation and materials science applications.

Properties

CAS No.

106183-72-6

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

ethyl 3-(3-azidothiophen-2-yl)-2-methylsulfanylprop-2-enoate

InChI

InChI=1S/C10H11N3O2S2/c1-3-15-10(14)9(16-2)6-8-7(12-13-11)4-5-17-8/h4-6H,3H2,1-2H3

InChI Key

HVZZYWCXDWRTFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CS1)N=[N+]=[N-])SC

Origin of Product

United States

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